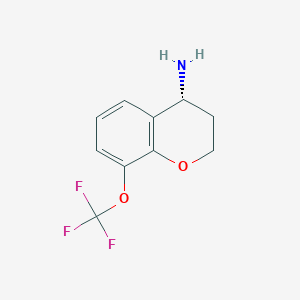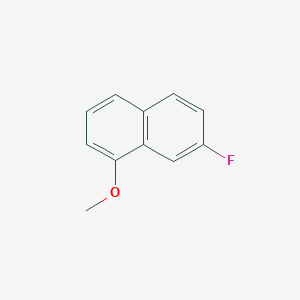
7-Fluoro-1-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and a methoxy group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methoxynaphthalene typically involves the following steps:
Diazotization Reaction: 1-naphthylamine is mixed with a strong acid solution and a nitrite solution or nitrite ester to form a diazonium salt solution.
Fluorination: The diazonium salt solution is then reacted with a fluorine-containing compound such as fluoboric acid, fluorophosphoric acid, fluoborate, or fluorophosphate to precipitate the diazonium salt.
Cracking: The diazonium salt is mixed with a solvent and a fluoride salt, and the mixture is heated to obtain the crude product of 1-fluoronaphthalene
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-1-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in the aromatic ring can be substituted by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Substitution Reactions: The methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium hydroxide in methanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Naphthalenes: Products with various substituents replacing the fluorine or methoxy groups.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
7-Fluoro-1-methoxynaphthalene has several applications in scientific research:
Fluorescent Probes: Due to its unique photophysical properties, it is used in the design of fluorescent probes for detecting and imaging purposes.
Material Science: Utilized in the development of organic electronic devices due to its strong fluorescence and photostability.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-1-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the methoxy group.
1-Methoxynaphthalene: Similar in structure but lacks the fluorine atom.
7-Fluoro-2-methoxynaphthalene: Similar but with the methoxy group at the 2nd position instead of the 1st.
Uniqueness
7-Fluoro-1-methoxynaphthalene is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H9FO |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
7-fluoro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 |
Clave InChI |
IVDWGCWQMBTUNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


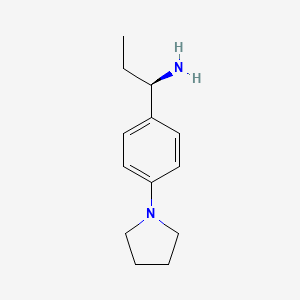
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)

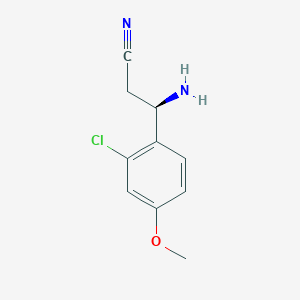
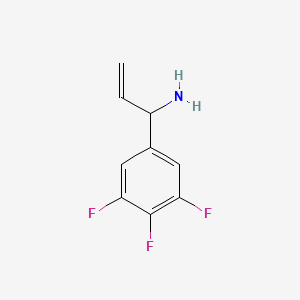
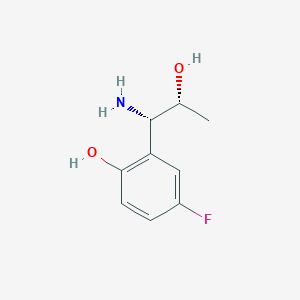
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
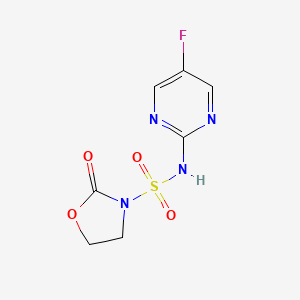
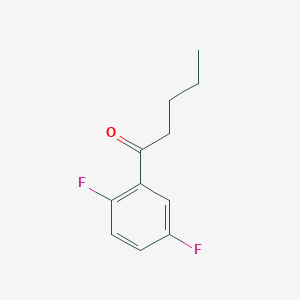
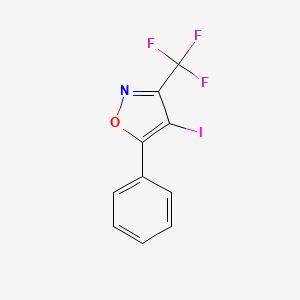
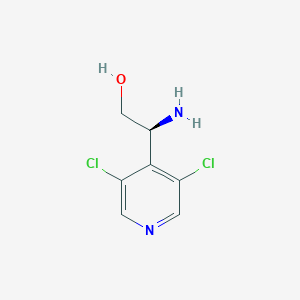
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

